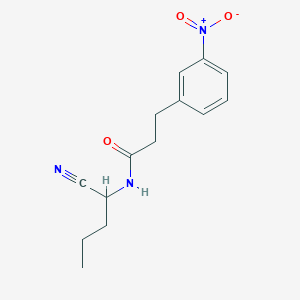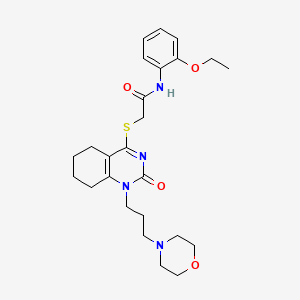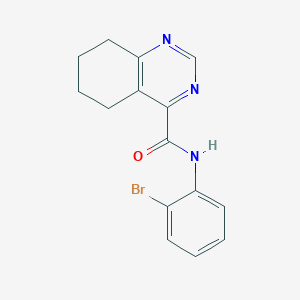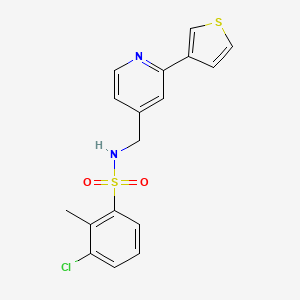
N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide is an organic compound characterized by the presence of a cyanobutyl group, a nitrophenyl group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Formation of 3-Nitrobenzyl Bromide: Nitrobenzene is then brominated to form 3-nitrobenzyl bromide using bromine in the presence of a catalyst such as iron.
Synthesis of 3-(3-Nitrophenyl)propanamide: The 3-nitrobenzyl bromide undergoes a nucleophilic substitution reaction with propanamide to form 3-(3-nitrophenyl)propanamide.
Addition of Cyanobutyl Group: Finally, the 3-(3-nitrophenyl)propanamide is reacted with 1-cyanobutane under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyanobutyl group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Amino Derivatives: Reduction of the nitro group.
Carboxylic Acids: Hydrolysis of the cyanobutyl group.
Substituted Nitro Compounds: Electrophilic aromatic substitution products.
Aplicaciones Científicas De Investigación
N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the cyanobutyl group can undergo hydrolysis to form reactive intermediates. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-cyanobutyl)-3-(4-nitrophenyl)propanamide: Similar structure but with the nitro group in the para position.
N-(1-cyanobutyl)-3-(2-nitrophenyl)propanamide: Similar structure but with the nitro group in the ortho position.
Uniqueness
N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide is unique due to the specific positioning of the nitro group in the meta position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-4-12(10-15)16-14(18)8-7-11-5-3-6-13(9-11)17(19)20/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJXIQVIGNZGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2421930.png)
![8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2421932.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2421933.png)
![[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea](/img/structure/B2421936.png)
![4-[(Cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B2421937.png)
![2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2421938.png)
![(E)-N-benzyl-2-cyano-3-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-3-(2-methoxyanilino)prop-2-enamide](/img/structure/B2421939.png)
![oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B2421940.png)
![2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B2421941.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2421942.png)
![3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2421943.png)

